molecular formula C17H11N3O3S B3867360 3-{2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one

3-{2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one

Cat. No.: B3867360
M. Wt: 337.4 g/mol
InChI Key: VLTUMZDAPJAKRL-GIJQJNRQSA-N
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Description

3-{2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a thiazole ring, and a chromenone moiety. These structural features endow the compound with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one typically involves multi-step reactions. One common synthetic route includes the condensation of furan-2-carbaldehyde with thiosemicarbazide to form a hydrazone intermediate. This intermediate then undergoes cyclization with 4-chloro-3-formylcoumarin under basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the hydrazone moiety can yield corresponding hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of various bacterial strains makes it a candidate for the development of new antibiotics.

Medicine

The compound’s biological activity extends to medicinal chemistry, where it is investigated for its potential therapeutic applications. Studies have shown that it exhibits anti-inflammatory and anticancer properties, making it a promising lead compound for drug development.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-{2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one involves multiple molecular targets and pathways. The compound interacts with cellular enzymes and receptors, leading to the inhibition of key biological processes. For example, its antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and protein function. In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carbaldehyde derivatives
  • Thiosemicarbazide derivatives
  • 4-chloro-3-formylcoumarin derivatives

Uniqueness

What sets 3-{2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one apart from similar compounds is its multi-functional structure, which combines the properties of furan, thiazole, and chromenone rings. This unique combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

3-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3S/c21-16-13(8-11-4-1-2-6-15(11)23-16)14-10-24-17(19-14)20-18-9-12-5-3-7-22-12/h1-10H,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTUMZDAPJAKRL-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NN=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)N/N=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-{2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one
Reactant of Route 3
3-{2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
3-{2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one

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